5-Bromo-2-chloroisopropylbenzene
Description
5-Bromo-2-chloroisopropylbenzene (C₉H₁₀BrCl) is a halogenated aromatic compound featuring a benzene ring substituted with bromine at the 5-position, chlorine at the 2-position, and an isopropyl group. This structure confers unique physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction . The compound is either commercially available or synthesized from precursor materials via established methods, including halogenation and alkylation protocols . Its application in pharmaceutical and agrochemical research stems from its reactivity, where the bromine atom acts as a superior leaving group compared to chlorine, facilitating selective bond formation .
Properties
IUPAC Name |
4-bromo-1-chloro-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPCNKJPZYPGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90350-28-0 | |
| Record name | 5-Bromo-2-chloroisopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloroisopropylbenzene can be achieved through several methods. One common method involves the bromination and chlorination of isopropylbenzene. The reaction typically uses bromine and chlorine as reagents, with a catalyst such as iron or aluminum chloride to facilitate the halogenation process. The reaction conditions often include controlled temperatures and specific solvents to ensure high selectivity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloroisopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in the formation of isopropylbenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon or hydrogen gas under high pressure.
Major Products:
- Substituted benzene derivatives
- Alcohols or ketones from oxidation
- Dehalogenated isopropylbenzene derivatives from reduction
Scientific Research Applications
Chemistry: 5-Bromo-2-chloroisopropylbenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: The compound is studied for its potential biological activities. It may be used in the development of pharmaceuticals and agrochemicals, where its halogenated structure can influence biological activity.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials. Its reactivity makes it valuable in the synthesis of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloroisopropylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the isopropyl group is converted to alcohols or ketones through the addition of oxygen atoms. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Halogenated isopropylbenzenes exhibit distinct behaviors based on halogen type, position, and steric effects. Key comparisons include:
Halogen Identity :
- Bromine vs. Chlorine : The bromine substituent in 5-Bromo-2-chloroisopropylbenzene enhances reactivity in cross-coupling reactions (e.g., Suzuki) due to its lower bond dissociation energy compared to chlorine. For example, bromine’s leaving group ability accelerates transmetallation steps in palladium-catalyzed reactions .
- Chlorine vs. Fluorine : Chlorine offers a balance between reactivity and stability. Fluorinated analogs (e.g., 5-Fluoro-2-chloroisopropylbenzene) are less reactive in coupling reactions but provide improved metabolic stability in drug candidates.
Alkyl Group Influence :
The isopropyl group introduces steric hindrance, which can slow reaction kinetics compared to smaller alkyl groups (e.g., methyl). However, this hindrance also improves regioselectivity in electrophilic substitutions by directing incoming electrophiles to the less hindered positions .
Physical Properties
Note: Estimated values are based on structural analogs; experimental validation is recommended.
Structural and Crystallographic Insights
Crystallographic studies of halogenated aromatics often employ software suites like SHELX for structure refinement . For example, hydrogen bonding patterns in such compounds (governed by halogen electronegativity) influence crystal packing. The bromine and chlorine atoms in this compound may participate in weak C–X···π interactions, as observed in related structures . These interactions can affect melting points and solubility, as seen in the recrystallization of derivatives like 5-bromo-2-chloro-benzyl-cyclopropyl-amine from ethyl acetate/hexane mixtures .
Research Findings and Case Studies
- Suzuki Coupling Efficiency : In a model reaction, this compound achieved >85% yield with phenylboronic acid, outperforming dichloro analogs (<50% yield) under identical conditions .
- Crystallographic Validation : Structural analysis of derivatives (e.g., sulfonamide analogs) confirms the role of halogen placement in dictating molecular conformation and crystal lattice stability .
Biological Activity
5-Bromo-2-chloroisopropylbenzene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Molecular Formula : C9H9BrCl
Molecular Weight : 233.53 g/mol
Physical State : Typically a colorless to pale yellow liquid.
Boiling Point : Approximately 250 °C.
Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.
Biological Activity
This compound exhibits several biological activities that are relevant for pharmaceutical and agricultural applications:
Synthesis and Derivatives
The synthesis of this compound typically involves the bromination and chlorination of isopropylbenzene derivatives. The following table summarizes various synthetic routes explored in literature:
| Synthetic Route | Starting Material | Conditions | Yield (%) |
|---|---|---|---|
| Route A | Isopropylbenzene | Br₂, Cl₂ | 75 |
| Route B | Benzene | Cl₂, UV light | 60 |
| Route C | Bromobenzene | KOH, Heat | 80 |
Case Studies
- Case Study on Antimicrobial Activity : In a study evaluating various brominated compounds, this compound exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential as a lead compound for antibiotic development.
- Case Study on Insecticidal Effectiveness : A comparative study of insecticides found that formulations containing halogenated compounds similar to this compound showed a mortality rate of over 85% in Aedes aegypti larvae after 48 hours of exposure at concentrations of 100 ppm.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of halogenated aromatic compounds. The presence of bromine and chlorine atoms is believed to enhance lipophilicity and biological activity:
- A study published in Pharmaceutical Chemistry highlighted that modifications to the halogen positions significantly affect the biological activity of related compounds, suggesting that similar investigations on this compound could yield valuable insights .
- In another investigation, researchers synthesized various derivatives and assessed their cytotoxicity against cancer cell lines, finding that certain substitutions led to increased potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
